molecular formula C25H25N5O3S2 B15101177 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15101177
M. Wt: 507.6 g/mol
InChI Key: FLSAQMQVYATHHF-SILNSSARSA-N
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Description

“3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of thiazolidine, piperazine, and pyridopyrimidine moieties, making it a unique and potentially versatile molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic synthesis. The process may include:

    Formation of the thiazolidine ring: This can be achieved through the reaction of a suitable thiourea derivative with an α-haloketone.

    Construction of the pyridopyrimidine core: This step might involve the cyclization of a suitable precursor, such as a pyrimidine derivative, under acidic or basic conditions.

    Introduction of the piperazine moiety: This can be done through nucleophilic substitution reactions where a piperazine derivative reacts with an appropriate electrophile.

    Final assembly: The final step involves the coupling of the previously synthesized intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of reaction conditions: Temperature, solvent, and catalyst selection are crucial for maximizing yield.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring may yield sulfoxides, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one” would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: Compounds containing the thiazolidine ring, such as thiazolidinediones, which are used as antidiabetic agents.

    Piperazine derivatives: Compounds like piperazine itself, which is used as an anthelmintic.

    Pyridopyrimidine derivatives: Compounds such as pyridopyrimidine-based kinase inhibitors, which are studied for their anticancer properties.

Uniqueness

The uniqueness of “3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one” lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C25H25N5O3S2

Molecular Weight

507.6 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N5O3S2/c1-3-29-24(32)20(35-25(29)34)16-17-22(26-21-10-6-7-11-30(21)23(17)31)28-14-12-27(13-15-28)18-8-4-5-9-19(18)33-2/h4-11,16H,3,12-15H2,1-2H3/b20-16-

InChI Key

FLSAQMQVYATHHF-SILNSSARSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5OC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5OC)SC1=S

Origin of Product

United States

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